molecular formula C12H14ClN5O2 B4771014 2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol

2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol

Cat. No. B4771014
M. Wt: 295.72 g/mol
InChI Key: DRPANFBAPWMQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}amino)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of triazine, which is a heterocyclic organic compound.

Scientific Research Applications

Synthesis and Characterization

  • A related compound, 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties, was synthesized and characterized based on chemical tests, elemental analysis, and spectral characterizations. This research showcases the potential for developing novel compounds with similar structures for various applications (Tayade & Waghmare, 2016).

Antimicrobial Activity

  • New pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, were synthesized and showed variable and modest antimicrobial activity against bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemical Reagent Development

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, a compound with a similar triazine structure, was developed as an efficient condensing agent for the formation of amides and esters, highlighting its utility in synthetic organic chemistry (Kunishima et al., 1999).

Antimalarial Activity

  • A series of compounds including 2-[(dialkylamino)alkyl]amino]-4,6-bis(trichloromethyl)-1,3,5-triazines and N-(chlorophenyl)-N'-[4-[(dialkylamino)alkyl]amino]-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines, which are structurally similar to the compound , showed modest antimalarial activity. This suggests potential for developing related compounds as antimalarial agents (Werbel, Elslager, Hess, & Hutt, 1987).

properties

IUPAC Name

2-[[4-(4-chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-20-12-17-10(14-6-7-19)16-11(18-12)15-9-4-2-8(13)3-5-9/h2-5,19H,6-7H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPANFBAPWMQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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